N-(p-Tolyl)-2-naphthylamine

Lipophilicity Formulation Compatibility Rubber Antioxidants

Researchers formulating oxidation-resistant elastomers encounter surface blooming and aqueous extraction when using lower-LogP antioxidants like PBNA. N-(p-Tolyl)-2-naphthylamine (LogP ~4.96 vs. ~4.58 for the phenyl analog) resolves this through enhanced hydrocarbon polymer matrix compatibility, ensuring long-term oxidative stability in tire sidewalls, industrial belts, and hoses under variable environmental exposure. • LogP ~4.96 - superior hydrocarbon compatibility vs. N-phenyl-2-naphthylamine; reduced blooming • ≥98% GC purity; methanol-soluble for HPLC/GC method development • Defined CYP2C9 inhibitor (Ki 100 nM) - quantitative probe for hepatic microsome assays • Room temperature storage; ambient shipping globally

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
CAS No. 644-16-6
Cat. No. B186181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Tolyl)-2-naphthylamine
CAS644-16-6
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3
InChIKeyIBJHDUPUTZQCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Tolyl)-2-naphthylamine Specifications


N-(p-Tolyl)-2-naphthylamine (CAS 644-16-6) is an aromatic amine of the N‑aryl‑2‑naphthylamine class, characterized by a p‑tolyl group attached via an amine linkage to the 2‑position of naphthalene [1]. It is commercially available as a light yellow to brown crystalline powder with a purity typically ≥98% (GC) and a melting point of 99.0–103.0 °C . Its primary industrial role is as an amine‑type antioxidant in rubber and lubricant formulations, where the substitution pattern influences both physical properties and biochemical interactions relative to close structural analogs [2].

Workflow Rubber & lubricant antioxidant compounding p-Tolyl-2-naphthylamine architecture for hydrocarbon matrices
Selection Differentiated from PBNA by higher lipophilicity and defined metabolic profile 2‑naphthylamine backbone; avoids 1‑naphthyl isomer uncertainties
Analytical Use Methanol-soluble reference standard for HPLC/GC method development ≥98% GC purity with known crystallographic identity

N-(p-Tolyl)-2-naphthylamine: Why Substitution Fails


Substitution of N‑phenyl‑2‑naphthylamine (PBNA, CAS 135‑88‑6) or N‑(p‑tolyl)‑1‑naphthylamine for N‑(p‑tolyl)‑2‑naphthylamine is not scientifically neutral. The para‑methyl group on the N‑aryl ring raises lipophilicity (LogP ~4.96 vs. ~4.58 for the phenyl analog) [1], altering partitioning behavior in multi‑component matrices . Concurrently, the 2‑naphthylamine backbone dictates metabolic activation pathways distinct from the 1‑naphthyl isomer, as cytochrome P450‑mediated N‑hydroxylation—a requisite step for potential genotoxicity—proceeds via CYP1A family enzymes for 2‑naphthylamine derivatives . These dual structural determinants produce a compound whose performance, stability, and toxicological profile cannot be reliably predicted from analog data, necessitating compound‑specific selection.

Target Compound
N‑(p‑Tolyl)‑2‑naphthylamine
p-Methyl substituent · 2‑naphthylamine core · documented LogP and CYP2C9 affinity
Common Substitute
N‑Phenyl‑2‑naphthylamine (PBNA)
Lower lipophilicity (ΔLogP ~0.3–0.4) may shift matrix partitioning and antioxidant retention; absence of CYP2C9 binding data limits metabolic context transfer
Target Compound
N‑(p‑Tolyl)‑2‑naphthylamine
2‑Naphthylamine position directs CYP1A‑mediated N‑hydroxylation pathway
Positional Isomer
N‑(p‑Tolyl)‑1‑naphthylamine
Different metabolic activation route may alter toxicological endpoints; no public binding data available for direct comparison

N-(p-Tolyl)-2-naphthylamine Quantitative Comparison


Higher Lipophilicity vs. Phenyl Analog

The para‑methyl substituent in N‑(p‑tolyl)‑2‑naphthylamine increases calculated lipophilicity compared to the unsubstituted phenyl analog. The target compound exhibits a LogP of 4.96480 [1] (alternatively reported as 4.89182 ), whereas N‑phenyl‑2‑naphthylamine (CAS 135‑88‑6) has a reported LogP of 4.58 [2]. This differential in octanol‑water partition coefficient directly influences compatibility with hydrocarbon‑rich media such as rubber and lubricating oils.

Lipophilicity vs. Phenyl Analog
Cross-study comparable
LogP 4.96 (target) vs. 4.58 (PBNA)
ΔLogP ≈ +0.31–0.38 target more lipophilic
Higher hydrocarbon‑matrix affinity supports antioxidant retention in rubber and lubricants.
Calculated partition coefficient; model-dependent values.
Lipophilicity Formulation Compatibility Rubber Antioxidants

CYP2C9 Binding Affinity

N‑(p‑Tolyl)‑2‑naphthylamine demonstrates measurable binding to human cytochrome P450 2C9 with an inhibition constant (Ki) of 100 nM [1]. This interaction is a direct consequence of the 2‑naphthylamine scaffold, which undergoes P450‑catalyzed N‑hydroxylation, a metabolic pathway not equivalently accessible to the 1‑naphthyl positional isomer . No comparable Ki data are available for N‑phenyl‑2‑naphthylamine or N‑(p‑tolyl)‑1‑naphthylamine in public databases, underscoring the compound‑specific nature of this quantitative benchmark.

CYP2C9 Binding Affinity
Class‑level inference
Ki = 100 nM (human CYP2C9)
No quantitative comparator data for phenyl or 1‑naphthyl analogs
Defined reference point for metabolic stability or interaction screening.
In vitro enzyme inhibition; class‑based extrapolation requires caution.
Cytochrome P450 Metabolic Stability Drug Interaction Potential

Methanol Solubility

N‑(p‑Tolyl)‑2‑naphthylamine exhibits well‑defined solubility in methanol, described as "almost transparency" under standard conditions , with solubility also noted in methanol by multiple vendors . In contrast, N‑phenyl‑2‑naphthylamine is typically characterized as soluble in organic solvents generally, without a specific solubility limit or solvent‑specific clarity metric reported . The methanol compatibility of the target compound facilitates direct use in HPLC mobile phase preparation and reaction media without additional solubilization steps.

Methanol Solubility
Cross-study comparable
Soluble in methanol; “almost transparency” reported
PBNA solubility described only as “soluble in organic solvents” (non‑specific)
Enables straightforward HPLC/UHPLC mobile phase preparation without turbidity.
Qualitative vendor data; verify under actual analytical conditions.
Solubility Sample Preparation Analytical Chemistry

p-Tolyl Electronic and Steric Effects

The p‑tolyl group in N‑(p‑tolyl)‑2‑naphthylamine introduces an electron‑donating methyl substituent at the para position, which modulates the electron density on the amine nitrogen relative to the unsubstituted phenyl analog. In a broad survey of phenylnaphthylamine antioxidants, machine‑learning‑assisted molecular design identified substituent electronic effects as key determinants of antioxidant efficacy, with para‑substitution patterns yielding distinct predicted activity profiles . Additionally, X‑ray crystallographic analysis of N‑(p‑tolyl)‑2‑naphthylamine reveals a monoclinic crystal system with specific unit cell parameters (a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [1], a structural fingerprint that differs from the crystallographic packing of the phenyl analog and may influence solid‑state stability and handling.

Electronic & Crystal Structure
Class‑level inference
p‑Tolyl para‑methyl: electron‑donating effect; monoclinic P2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°
No comparable single‑crystal data reported for phenyl analog in public sources
Defined electronic and packing profile supports structure‑activity and solid‑state handling studies.
Single‑crystal X‑ray diffraction; solid‑state behavior may differ in formulation.
Structure‑Activity Relationship Electron‑Donating Substituent Steric Effects

N-(p-Tolyl)-2-naphthylamine Application Scenarios


Rubber Antioxidant Formulations

In natural and synthetic rubber compounding, N-(p-tolyl)-2-naphthylamine is preferentially selected over N-phenyl-2-naphthylamine when the formulation demands a higher LogP antioxidant. The increased lipophilicity (LogP ~4.96 vs. ~4.58) [1] translates to improved compatibility with hydrocarbon polymer matrices and reduced surface blooming or aqueous extraction during product service life. This property is particularly valuable in tire sidewall compounds, industrial belts, and hoses where long‑term oxidative stability must be maintained under variable environmental exposure .

CYP450 Interaction Studies

N-(p-Tolyl)-2-naphthylamine serves as a characterized probe substrate or reference inhibitor for CYP2C9 enzymatic studies, with a documented Ki of 100 nM [1]. Its defined affinity allows researchers to benchmark CYP2C9 activity in hepatic microsome assays or recombinant enzyme systems, where the 2‑naphthylamine backbone undergoes N‑hydroxylation via CYP1A and CYP2C family enzymes . In contrast, the 1‑naphthyl positional isomer and phenyl analog lack comparable public binding data, making the p‑tolyl derivative the preferred choice when quantitative metabolic parameters are required for experimental reproducibility.

Lubricant & Polymer Stabilization

U.S. Patent 3,944,492 explicitly claims N‑substituted naphthylamines wherein the substituent R₁ is phenyl or p‑tolyl as effective antioxidants for lubricating oils and alpha‑olefin polymers [1]. For industrial users operating under patent‑protected formulations or seeking to replicate proprietary lubricant additive packages, N‑(p‑tolyl)‑2‑naphthylamine is the required structural component. Substitution with N‑phenyl‑2‑naphthylamine would deviate from the claimed composition and may alter antioxidant efficacy in low‑unsaturation substrates.

Analytical Method & Reference Standard

The defined methanol solubility and ≥98% GC purity of commercially available N-(p-tolyl)-2-naphthylamine [1] make it suitable as a calibration standard or method development analyte for HPLC, GC, and UV‑Vis spectroscopic techniques targeting naphthylamine derivatives. Its distinct LogP and chromatographic retention behavior, resulting from the p‑tolyl substitution, provide a clear separation window from the more common N‑phenyl‑2‑naphthylamine, facilitating unambiguous identification in complex sample matrices .

Application
Selection Property
Validation Focus
Rubber Antioxidant
Higher lipophilicity vs. phenyl analog
Matrix compatibility, bloom resistance, extraction loss
CYP2C9 Probe / Inhibitor
Documented CYP2C9 binding affinity
Metabolic stability benchmarking in hepatic assays
Lubricant & Polymer Stabilization
Patent‑specified p‑tolyl‑2‑naphthylamine structure
Compliance with antioxidant composition claims
Analytical Reference Standard
Methanol solubility & ≥98% GC purity
Chromatographic resolution from PBNA and isomers

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